2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid
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Overview
Description
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperidine ring and a piperazine ring, both of which are nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid typically involves the reaction of 1-methylpiperidine with piperazine in the presence of acetic acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-methylpiperidine and piperazine.
Reaction: The starting materials are reacted in the presence of acetic acid.
Conditions: The reaction mixture is heated to promote the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial synthesis may also involve purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biology: The compound is studied for its potential effects on various biological pathways and its interactions with biological targets.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetic acid: This compound has similar structural features but includes a methoxy group, which can alter its chemical and biological properties.
4-Methyl-1-piperazine acetic acid: Another related compound with a methyl group on the piperazine ring.
Uniqueness
2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid is unique due to its specific combination of piperidine and piperazine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H23N3O2 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H23N3O2/c1-13-4-2-11(3-5-13)15-8-6-14(7-9-15)10-12(16)17/h11H,2-10H2,1H3,(H,16,17) |
InChI Key |
ODWVJYOJTZOWLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)CC(=O)O |
Origin of Product |
United States |
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